molecular formula C16H19N3O2 B11173770 N-(4,6-dimethylpyrimidin-2-yl)-4-phenoxybutanamide

N-(4,6-dimethylpyrimidin-2-yl)-4-phenoxybutanamide

Cat. No.: B11173770
M. Wt: 285.34 g/mol
InChI Key: UYPPJSXEZDKBTC-UHFFFAOYSA-N
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Description

N-(4,6-dimethylpyrimidin-2-yl)-4-phenoxybutanamide is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with dimethyl groups and a phenoxybutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-4-phenoxybutanamide typically involves the reaction of 4,6-dimethyl-2-aminopyrimidine with 4-phenoxybutanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethylpyrimidin-2-yl)-4-phenoxybutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-4-phenoxybutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,6-dimethylpyrimidin-2-yl)-4-phenoxybutanamide is unique due to its specific substitution pattern and the presence of the phenoxybutanamide moiety. This structural uniqueness contributes to its distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

Molecular Formula

C16H19N3O2

Molecular Weight

285.34 g/mol

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-4-phenoxybutanamide

InChI

InChI=1S/C16H19N3O2/c1-12-11-13(2)18-16(17-12)19-15(20)9-6-10-21-14-7-4-3-5-8-14/h3-5,7-8,11H,6,9-10H2,1-2H3,(H,17,18,19,20)

InChI Key

UYPPJSXEZDKBTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)CCCOC2=CC=CC=C2)C

Origin of Product

United States

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